molecular formula C14H18O2 B3048076 Ethanone, 1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis- CAS No. 15517-58-5

Ethanone, 1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis-

Cat. No.: B3048076
CAS No.: 15517-58-5
M. Wt: 218.29 g/mol
InChI Key: LWEPWZCIDHRXGC-UHFFFAOYSA-N
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Description

Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- is an organic compound with the molecular formula C14H18O2 It is characterized by the presence of two ethanone groups attached to a 2,3,5,6-tetramethyl-1,4-phenylene core

Preparation Methods

The synthesis of Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 2,3,5,6-tetramethyl-1,4-phenylenediamine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

    Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields.

Chemical Reactions Analysis

Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the ethanone groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The methyl groups on the phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and electrophiles (e.g., NO2+ for nitration). Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals, including fragrances and polymers, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

    Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor of key enzymes, thereby affecting the overall metabolic flux.

Comparison with Similar Compounds

Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2,3,5,6-tetramethyl-1,4-phenylenediamine and 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis(methanol) share structural similarities.

Properties

CAS No.

15517-58-5

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

1-(4-acetyl-2,3,5,6-tetramethylphenyl)ethanone

InChI

InChI=1S/C14H18O2/c1-7-8(2)14(12(6)16)10(4)9(3)13(7)11(5)15/h1-6H3

InChI Key

LWEPWZCIDHRXGC-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1C(=O)C)C)C)C(=O)C)C

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)C)C)C)C(=O)C)C

Origin of Product

United States

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